![molecular formula C17H22N6O2 B2873386 7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione CAS No. 923376-15-2](/img/structure/B2873386.png)
7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-allyl-3,4,9-trimethyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The compound and its derivatives are synthesized through various chemical reactions, including 1,3-dipolar cycloadditions, condensations, and methylation processes. These syntheses aim to explore the chemical behavior, structural characteristics, and potential modifications to enhance their properties for specific applications. For instance, the synthesis of 2‐triazolylpyrimido[1,2,3‐cd]purine‐8,10‐diones demonstrates the production of ring system derivatives with a [1,2,3]triazole ring bonded in position 2, showcasing the chemical versatility and potential for further functionalization of purine derivatives (Simo, Rybár, & Alföldi, 2000).
Biological Activities
The exploration of biological activities is a significant area of research for these compounds. Studies have investigated their antiviral, anticancer, anti-HIV, and antimicrobial activities, aiming to develop new therapeutic agents. For example, certain derivatives have demonstrated moderate activity against viruses in tissue culture, indicating their potential as antiviral agents (Kim, Bartholomew, Allen, Robins, & Revankar, 1978). Additionally, research into tricyclic triazino and triazolo[4,3-e]purine derivatives has shown promising anticancer, anti-HIV, and antimicrobial properties, highlighting the therapeutic potential of these compounds (Ashour, Rida, El‐Hawash, ElSemary, & Badr, 2012).
Material Science Applications
In material science, the incorporation of allyl groups into benzoxazine monomers, for example, leads to thermosets with excellent thermomechanical properties. This demonstrates the utility of such compounds in developing high-performance materials with enhanced thermal stability and mechanical strength (Agag & Takeichi, 2003).
properties
IUPAC Name |
3,4,9-trimethyl-1-(2-methylprop-2-enyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-7-8-21-15(24)13-14(20(6)17(21)25)18-16-22(9-10(2)3)19-11(4)12(5)23(13)16/h7,12H,1-2,8-9H2,3-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGCRZNXCDXNTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)CC=C)CC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)ethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2873303.png)
![Methyl 3-(6-cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2873304.png)
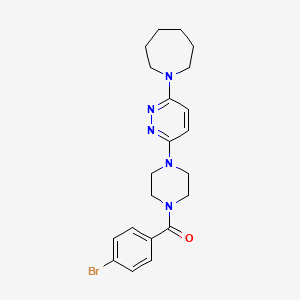
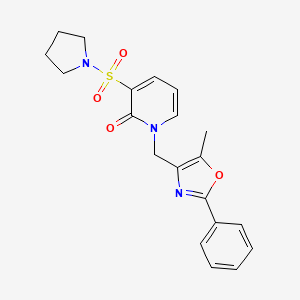
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2873309.png)
![N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2873311.png)
![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)
![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)
![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)
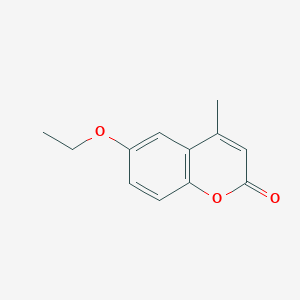

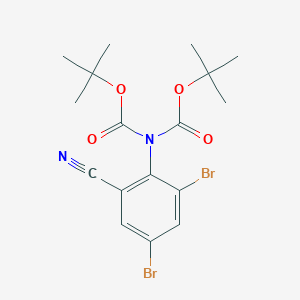
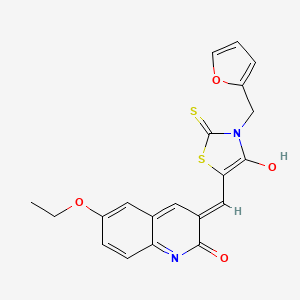
![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2873326.png)